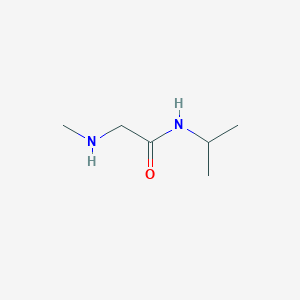
N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Science and Stereochemistry
Research in polymer science has explored derivatives related to "N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide", focusing on their synthesis and stereochemical properties. For instance, the synthesis and free radical polymerization of methacrylic derivatives incorporating methoxyphenyl groups have been detailed, aiming to create polymers with pharmacological activities. These studies investigate the stereochemical configurations and influence of aromatic side substituents on polymer properties (Román & Gallardo, 1992).
Pharmacological Evaluation for Antihypertensive Effects
Significant efforts have been made to synthesize and evaluate derivatives for their potential antihypertensive effects. Research indicates that specific structural modifications can enhance inhibitory activity against T-type Ca(2+) channels, suggesting potential applications in treating hypertension without inducing reflex tachycardia, a common side effect of traditional L-type Ca(2+) channel blockers (Watanuki et al., 2012).
Herbicide Metabolism and Toxicology
Explorations into the metabolism of chloroacetamide herbicides have highlighted the comparative metabolism between human and rat liver microsomes. This research sheds light on the metabolic pathways and potential toxicological implications of acetamide derivatives in agricultural contexts. Understanding these mechanisms is crucial for assessing environmental and health risks associated with herbicide exposure (Coleman et al., 2000).
Hypoglycemic Activity
The synthesis of novel acetamide derivatives with a focus on their hypoglycemic activity has been reported. These studies assess the efficacy of such compounds in reducing blood sugar levels, presenting a potential avenue for diabetes treatment research. The findings underscore the importance of structural variation in modulating biological activity and suggest further investigation into the toxicity and pharmacokinetics of these compounds (Nikaljea et al., 2012).
Enzyme Inhibition and Anticancer Potential
Research into the design and synthesis of acetamide derivatives has also explored their potential as enzyme inhibitors and anticancer agents. This includes the evaluation of novel compounds for cytotoxicity against cancer cell lines and their ability to modulate enzyme activity, which could lead to the development of new therapeutic agents (Rani et al., 2016).
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)20-10-8-15(9-11-20)12-19-18(21)13-23-17-7-5-4-6-16(17)22-3/h4-7,14-15H,8-13H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWQUTLHFKKMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)

![2-(pyridin-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2375644.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2375648.png)


![(5-Fluoro-3-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2375653.png)


![6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2375657.png)

![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)

